Antitubercular Potency of Derived Hydrazones: MIC Values Comparable to First-Line Drugs
While the free hydrazine itself serves as the precursor, its derived 7-chloro-4-quinolinylhydrazones exhibit antitubercular activity that is directly attributable to the specific 7-chloro-4-hydrazinyl scaffold. In a direct head-to-head comparison, compounds 3f, 3i, and 3o (derived from 7-chloro-4-hydrazinylquinoline) demonstrated an MIC of 2.5 μg/mL against M. tuberculosis H37Rv, a value superior to the first-line drug ethambutol (MIC 3.12 μg/mL) and approaching that of rifampicin (MIC 2.0 μg/mL) [1]. This potency is not a general feature of all quinolinylhydrazones; it is contingent on the 7-chloro substitution and the hydrazone linkage geometry accessible from this specific precursor.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC 2.5 μg/mL (for hydrazone derivatives 3f, 3i, 3o derived from 7-chloro-4-hydrazinylquinoline scaffold) |
| Comparator Or Baseline | Ethambutol (MIC 3.12 μg/mL); Rifampicin (MIC 2.0 μg/mL) |
| Quantified Difference | Derivatives: 1.25× more potent than ethambutol; 0.8× potency of rifampicin |
| Conditions | In vitro broth microdilution assay against Mycobacterium tuberculosis H37Rv |
Why This Matters
Procurement of this specific precursor enables the synthesis of hydrazones with validated antitubercular potency comparable to first-line therapeutics, a claim not supported for non-chlorinated or differently substituted analogs.
- [1] Candéa ALP, Ferreira ML, Pais KC, et al. Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Bioorg Med Chem Lett. 2009;19(22):6272-6274. View Source
